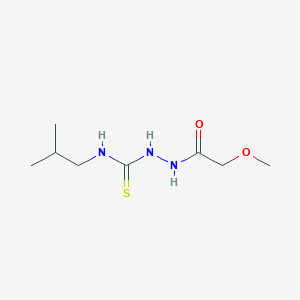![molecular formula C17H16ClF3N2O B4738443 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4738443.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea, also known as DMC or diuron, is a widely used herbicide in agriculture. The compound is effective against a broad range of weeds and is used to control the growth of plants in crops such as cotton, sugarcane, and citrus. The purpose of
Wirkmechanismus
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea acts by inhibiting photosynthesis in plants. The compound interferes with the electron transport chain in chloroplasts, leading to the accumulation of reactive oxygen species and ultimately cell death. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea has been shown to inhibit the growth of fungi by disrupting the biosynthesis of cell wall components.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea has been found to have a low toxicity to mammals. However, the compound can cause skin irritation and eye damage upon contact. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea has been shown to have an effect on the endocrine system, specifically the thyroid gland. Studies have shown that exposure to N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea can lead to changes in thyroid hormone levels.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea is a widely used herbicide in agriculture, making it readily available for research purposes. The compound is also relatively inexpensive, making it an attractive option for researchers on a budget. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea. One area of interest is the development of new synthesis methods for the compound that are more efficient and environmentally friendly. Another area of research is the investigation of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea's potential as an antifungal agent and its mechanism of action against fungi. Moreover, there is a need for further research on the effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea on the endocrine system and the potential health risks associated with exposure to the compound.
Conclusion:
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea is a widely used herbicide in agriculture with potential applications in the treatment of cancer and other diseases. The compound acts by inhibiting photosynthesis in plants and disrupting the biosynthesis of cell wall components in fungi. While N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea has advantages for use in lab experiments, it also has limitations in terms of its solubility in water. Future research on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea should focus on developing new synthesis methods, investigating its potential as an antifungal agent, and further exploring its effects on the endocrine system.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea has been extensively studied for its herbicidal properties. It is used in the agricultural industry to control the growth of weeds in crops. The compound has also been studied for its potential as an antifungal agent. Moreover, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea has been investigated for its potential use in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O/c18-14-9-8-13(17(19,20)21)11-15(14)23-16(24)22-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTBQXUIKJIUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-phenylpropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4738372.png)

![N-(5-chloro-2-methylphenyl)-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4738389.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4738393.png)
![2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4738406.png)
![4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide](/img/structure/B4738413.png)
![N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4738421.png)
![ethyl 4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B4738426.png)
![7-[({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4738431.png)
![isopropyl 5-isopropyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4738433.png)
![methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4738436.png)
![2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4738437.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B4738457.png)
